

Crystal Structure of Rubidium Hydride at Standard State: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Rubidium hydride*

CAS No.: 13446-75-8

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Abstract

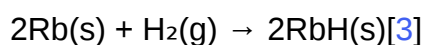
This technical guide provides a comprehensive overview of the crystal structure of **rubidium hydride** (RbH) at standard state (298 K and 1 atm). It is intended for researchers, scientists, and professionals in the fields of materials science, solid-state chemistry, and drug development who require a detailed understanding of the structural properties of this alkali metal hydride. This document outlines the synthesis, crystal lattice parameters, and atomic coordinates of RbH, and provides detailed experimental protocols for its structural determination via X-ray and neutron diffraction.

Introduction

Rubidium hydride (RbH) is an alkali metal hydride with the chemical formula RbH. It is a white, crystalline solid that, like other alkali metal hydrides, is a strong reducing agent and reacts vigorously with water.[1][2] At standard temperature and pressure, **rubidium hydride** adopts a rock salt (NaCl) crystal structure.[3][4] Understanding the precise arrangement of atoms in the RbH lattice is crucial for predicting its physical and chemical properties, which is of interest in various applications, including as a powerful superbase.[2]

Synthesis of Rubidium Hydride

The synthesis of **rubidium hydride** is typically achieved through the direct reaction of rubidium metal with hydrogen gas.[2][3] The reaction is exothermic and is represented by the following equation:



This reaction is generally carried out under an inert atmosphere to prevent the oxidation of the highly reactive rubidium metal.

Crystal Structure Data

At standard state, **rubidium hydride** crystallizes in a face-centered cubic (fcc) lattice, adopting the rock salt (NaCl) structure type.[3][4][5] The key crystallographic data are summarized in the table below.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of **rubidium hydride** can be performed using powder X-ray diffraction (XRD) and powder neutron diffraction (PND). Neutron diffraction is particularly advantageous for locating the light hydrogen atoms in the presence of the heavy rubidium atoms.

Sample Preparation

- **Synthesis:** High-purity **rubidium hydride** is synthesized by reacting rubidium metal with hydrogen gas in a sealed, inert atmosphere glovebox or a dedicated reaction vessel.
- **Grinding:** The resulting RbH solid is carefully ground into a fine powder using an agate mortar and pestle inside the inert atmosphere glovebox to prevent reaction with air and moisture.
- **Sample Holder:** For XRD, the powder is packed into a standard sample holder with a flat surface. For PND, the deuterated analogue (RbD) is often used to reduce incoherent scattering from hydrogen. The powdered sample is loaded into a vanadium sample can, which is a common choice for neutron diffraction due to its low coherent scattering cross-section.

X-ray Diffraction (XRD) Data Collection

- **Instrument:** A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α , $\lambda = 1.5406 \text{ \AA}$) is used.
- **Data Collection Parameters:**
 - **2 θ Range:** 10° to 90°
 - **Step Size:** 0.02°
 - **Scan Speed:** 1°/minute
 - **Temperature:** 298 K (room temperature)
- **Data Analysis:**
 - **Phase Identification:** The collected diffraction pattern is compared with standard diffraction patterns from databases like the ICDD to confirm the presence of the RbH phase.
 - **Lattice Parameter Refinement:** The positions of the diffraction peaks are used to refine the lattice parameter 'a' of the cubic unit cell using software like GSAS-II or FullProf.

- Rietveld Refinement: A full-pattern Rietveld refinement is performed to refine the structural model, including atomic positions, site occupancies, and thermal parameters.

Neutron Diffraction (ND) Data Collection

- Instrument: A high-resolution powder neutron diffractometer at a neutron source (e.g., a spallation neutron source or a research reactor) is employed.
- Data Collection Parameters:
 - Wavelength: A suitable neutron wavelength is selected (e.g., 1.5 Å to 2.5 Å).
 - d-spacing Range: Data is collected over a wide range of d-spacings to ensure good resolution.
 - Temperature: 298 K.
- Data Analysis:
 - Rietveld Refinement: Similar to the XRD data analysis, Rietveld refinement is performed on the neutron diffraction data. Due to the higher scattering length of deuterium (if used) and hydrogen compared to X-rays, the positions of the light atoms can be determined with greater accuracy. This allows for a more precise determination of the H/D atomic coordinates and thermal parameters.

Visualization of the Structure Determination Workflow

The logical workflow for determining the crystal structure of a material like **rubidium hydride** from diffraction data is illustrated below.



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Workflow for Crystal Structure Determination.

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